molecular formula C10H18N2O2S B2928658 Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate CAS No. 1501781-14-1

Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B2928658
CAS No.: 1501781-14-1
M. Wt: 230.33
InChI Key: IQXCDAYJRMWENW-UHFFFAOYSA-N
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Description

Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C10H18N2O2S . It is also known as 5-Thia-2,8-diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which provides a unique three-dimensional profile . This structure is enriched by the presence of diverse combinations of exit vectors as sites for functionalization .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.33 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of related bicyclic and spirocyclic compounds involves complex chemical processes aimed at creating unique structures with potential applications in drug discovery and material science. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates the ability to create cyclic amino acid esters through intramolecular lactonization reactions. These compounds are characterized by their bicyclo[2.2.2]octane structure, including lactone and piperidine rings, and analyzed using techniques such as 1H NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Conformational Analysis and Peptide Synthesis

Spirolactams, as conformationally restricted pseudopeptides, illustrate the application of tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate derivatives in mimicking peptide structures. These compounds serve as constrained surrogates for dipeptides, aiding in the synthesis of tripeptide analogues that exhibit gamma-turn or distorted type II beta-turn mimetics, important for understanding peptide behavior and designing peptide-based drugs (Fernandez et al., 2002).

Supramolecular Chemistry

The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including tert-butyl substituted diazaspirocycles, provides insights into how substituents influence molecular and crystal structures. These findings are crucial for designing materials with specific physical and chemical properties, highlighting the role of spirocyclic compounds in supramolecular chemistry (Graus et al., 2010).

Drug Discovery Modules

The construction of multifunctional modules for drug discovery, involving the synthesis of novel thia/oxa-azaspiro[3.4]octanes, showcases the potential of this compound derivatives in creating structurally diverse and multifunctional compounds. These spirocycles are designed to access chemical spaces complementary to piperidine ring systems, offering new avenues for drug development (Li et al., 2013).

Chemical Sensory Materials

The development of benzothizole modified tert-butyl carbazole derivatives for detecting volatile acid vapors demonstrates the applicability of tert-butyl substituted compounds in creating chemical sensors. These materials emit strong blue light and can detect various acid vapors, indicating the role of tert-butyl substitutions in enhancing material properties for sensory applications (Sun et al., 2015).

Properties

IUPAC Name

tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-6-10(7-12)11-4-5-15-10/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXCDAYJRMWENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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